molecular formula C19H14ClFO5 B2423920 {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 840510-29-4

{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2423920
CAS No.: 840510-29-4
M. Wt: 376.76
InChI Key: GXXBLHYZVZCFNH-UHFFFAOYSA-N
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Description

The compound {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetically modified coumarin derivative designed for advanced research applications. The coumarin scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its diverse biological activities and photophysical properties . This specific molecule features a strategic modification at the 7-position with a 2-chloro-6-fluorobenzyloxy group, a substitution pattern often employed to fine-tune molecular properties such as lipophilicity and binding affinity, and to modulate its electronic effects for potential use in material science or as a fluorescent probe . The acetic acid moiety at the 3-position provides a versatile handle for further chemical functionalization, enabling researchers to conjugate the molecule to other entities such as proteins, solid supports, or fluorescent labels, thereby facilitating the development of targeted chemosensors or bioassays . Coumarin-based compounds have been extensively investigated as potential therapeutic agents, with studies highlighting their promising anticancer activities through various mechanisms . Furthermore, the structural motif of this compound is related to that of molecules studied for their inhibitory effects on enzymes like lysosomal phospholipase A2 (PLA2G15) . Inhibition of such enzymes is a key area of investigation in toxicology, particularly for understanding and predicting drug-induced phospholipidosis, a condition of phospholipid accumulation that is a critical endpoint in drug safety screening . As such, this coumarin derivative serves as a valuable chemical tool for researchers in drug discovery and development, offering a scaffold to explore structure-activity relationships, develop novel enzyme inhibitors, and investigate cellular processes in disease models.

Properties

IUPAC Name

2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFO5/c1-10-12-6-5-11(25-9-14-15(20)3-2-4-16(14)21)7-17(12)26-19(24)13(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXBLHYZVZCFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-3-yl acetic acid.

    Substitution Reaction: The 4-methyl-2-oxo-2H-chromen-3-yl acetic acid is then subjected to a substitution reaction with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen-2-one core, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that coumarin derivatives can inhibit the growth of various bacterial strains. This compound may exhibit similar antimicrobial effects due to its structural characteristics.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound could reduce inflammation markers in vitro, indicating potential application in treating inflammatory diseases.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Similar coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies and Research Findings

Several studies have documented the effects of similar coumarin derivatives on various biological systems:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that certain coumarin derivatives inhibited tumor growth in murine models, suggesting potential for therapeutic development.
  • Antimicrobial Research : Research conducted on related compounds showed effectiveness against resistant bacterial strains, indicating that structural modifications could enhance efficacy against pathogens.
  • Inflammatory Disease Models : In vitro studies have shown that coumarins can modulate cytokine production, providing insights into their role in managing inflammatory responses.

Mechanism of Action

The mechanism of action of {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.

    4-methyl-2-oxo-2H-chromen-3-yl acetic acid: The core structure used in the synthesis.

Uniqueness

{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is unique due to the specific combination of substituents on the chromen-2-one core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₄ClFO₅, with a molecular weight of approximately 372.80 g/mol. The structure features a chromenone core modified by a chloro-fluorobenzyl ether group and an acetic acid moiety. This unique substitution pattern is believed to contribute to its biological activity.

Structural Features

FeatureDescription
Core StructureChromenone (coumarin derivative)
SubstituentsChloro-fluorobenzyl ether, acetic acid
Molecular Weight372.80 g/mol

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with various biological processes.

Anticancer Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells and induce apoptosis through various pathways, including the modulation of retinoic acid receptors and inhibition of leukocyte elastase .

Antimicrobial Properties

Coumarins are also noted for their antimicrobial activities. The presence of halogen atoms (chlorine and fluorine) in the structure can enhance the compound's reactivity against bacterial strains. Comparative studies have demonstrated that derivatives with similar structural modifications exhibit varying levels of antibacterial efficacy.

Other Biological Activities

The compound has shown potential in other areas such as:

  • Anti-inflammatory Effects : Some studies suggest that coumarins can reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The ability to scavenge free radicals has been reported for several coumarin derivatives, indicating potential protective effects against oxidative stress.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other similar coumarin derivatives:

Compound NameStructural FeaturesUnique Aspects
7-[ (4-Chlorobenzyl)oxy]-4-methylcoumarinChlorobenzyl etherDifferent biological profile due to substituent variations
6-Chloro-{7-[ (4-Fluorobenzyl)oxy]-4-methylcoumarinVariation in halogen substitutionDistinct reactivity and potential applications
7-{(2-Chlorophenyl)methoxy}-4-methylcoumarinChlorophenyl ether groupUnique pharmacological properties

These comparisons highlight how specific functional groups influence the biological activity and efficacy of coumarins.

Case Studies and Research Findings

Several case studies have explored the biological activity of {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetic acid:

  • Study on Anticancer Activity : A recent study demonstrated that a related coumarin derivative significantly inhibited cancer cell growth in vitro, suggesting that similar mechanisms may be at play for this compound as well .
  • Antimicrobial Efficacy Assessment : Comparative analysis showed that compounds with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid, and how can regiochemical selectivity be ensured during substitution reactions?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the chromen-2-one core. For example, halogenation at the 7-position followed by nucleophilic substitution with 2-chloro-6-fluorobenzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) ensures regioselectivity . Monitoring intermediates via TLC and HPLC-PDA (Photo-Diode Array) helps confirm purity and structural fidelity.
  • Key Data : Substituent effects on reaction yields (e.g., electron-withdrawing groups like Cl/F enhance reactivity at the 7-position) .

Q. How can NMR spectroscopy (¹H/¹³C, HSQC, HMBC) resolve ambiguities in characterizing the acetic acid side chain and benzyloxy substituent?

  • Methodology : Use deuterated DMSO or CDCl₃ for solubility. The acetic acid proton (δ ~12 ppm, broad) and carbonyl (C=O, δ ~170 ppm) confirm the carboxylate group. HMBC correlations between the benzyloxy O–CH₂ protons (δ ~4.8–5.2 ppm) and the chromenone C-7 (δ ~160 ppm) validate connectivity .
  • Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR or computational modeling (e.g., DFT) for deconvolution .

Q. What crystallographic software (e.g., SHELXL, WinGX) is recommended for solving and refining the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction data should be processed with SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters . WinGX provides a GUI for ORTEP-style visualization and validation of thermal ellipsoids .
  • Data Analysis : Report R-factors (<5% for high-resolution data) and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the carboxylate group) .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the compound’s stability under varying pH conditions, particularly regarding hydrolysis of the benzyloxy linkage?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states for acid/base-catalyzed hydrolysis. MD simulations in explicit solvent (e.g., water, methanol) reveal conformational flexibility of the benzyloxy group .
  • Contradictions : Experimental degradation studies (HPLC-MS) may show faster hydrolysis rates than predicted computationally due to solvent polarity effects .

Q. What analytical techniques (UPLC-QTOF-MS, IR) are most effective for detecting trace impurities in bulk samples, such as residual 2-chloro-6-fluorobenzyl chloride?

  • Methodology : UPLC-QTOF-MS in negative ion mode (m/z 200–600) identifies impurities via exact mass (<5 ppm error). IR spectroscopy (ATR mode) detects residual Cl–C=O stretches (~750 cm⁻¹) .
  • Data Interpretation : Compare impurity profiles against pharmacopeial standards (e.g., ICH Q3A guidelines) .

Q. How does substitution at the 3-acetic acid position influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology : Synthesize analogs (e.g., methyl ester, amide derivatives) and assay against target enzymes (e.g., COX-2, MMP-9). Use molecular docking (AutoDock Vina) to correlate substituent size/polarity with binding affinity .
  • Key Findings : Bulky substituents reduce solubility but enhance hydrophobic interactions in enzyme pockets .

Q. What experimental protocols mitigate challenges in recrystallization due to the compound’s hygroscopicity?

  • Methodology : Use mixed solvents (e.g., EtOAc/hexane) with controlled humidity (<20% RH). Lyophilization after crystallization removes residual water .
  • Contradictions : Overly rapid cooling may induce amorphous phases; polarized light microscopy confirms crystal uniformity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the chromenone core?

  • Resolution : DFT calculations often neglect crystal packing effects. Compare experimental bond lengths (e.g., C=O at 1.21 Å) with multiple DFT functionals (e.g., M06-2X vs. B3LYP). Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. Why do HPLC purity assays sometimes conflict with NMR integration results for this compound?

  • Root Cause : NMR may underestimate impurities due to signal overlap, whereas HPLC detects non-UV-active contaminants. Cross-validate with LC-MS and ¹H–¹³C HSQC .

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